
5-Hexynenitrile, 3-hydroxy-6-(trimethylsilyl)-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexynenitrile, 3-hydroxy-6-(trimethylsilyl)-, (3S)- is an organic compound with the molecular formula C9H15NOSi. It is characterized by the presence of a hydroxyl group, a nitrile group, and a trimethylsilyl group attached to a hexynenitrile backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
The synthesis of 5-Hexynenitrile, 3-hydroxy-6-(trimethylsilyl)-, (3S)- can be achieved through several synthetic routes. One common method involves the reaction of a suitable alkyne with a nitrile compound in the presence of a catalyst. The reaction conditions typically include the use of a base, such as sodium hydroxide, and a solvent, such as tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
5-Hexynenitrile, 3-hydroxy-6-(trimethylsilyl)-, (3S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide .
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents, resulting in the formation of a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine using reducing agents, leading to the formation of primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5-Hexynenitrile, 3-hydroxy-6-(trimethylsilyl)-, (3S)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.
In biology and medicine, this compound is studied for its potential biological activity. It may serve as a precursor for the development of pharmaceuticals and bioactive molecules. Additionally, its reactivity and functional groups make it a valuable tool in the study of enzyme mechanisms and biochemical pathways .
In industry, 5-Hexynenitrile, 3-hydroxy-6-(trimethylsilyl)-, (3S)- is used in the production of specialty chemicals and materials. Its unique properties enable the development of advanced materials with specific characteristics, such as improved thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 5-Hexynenitrile, 3-hydroxy-6-(trimethylsilyl)-, (3S)- involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function .
The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. This property is particularly important in drug design, where the compound’s ability to reach its target site is crucial for its efficacy .
Comparison with Similar Compounds
5-Hexynenitrile, 3-hydroxy-6-(trimethylsilyl)-, (3S)- can be compared with other similar compounds, such as 5-Hexynenitrile, 3-hydroxy-6-(trimethylsilyl)-, (3R)- and 5-Hexynenitrile, 3-hydroxy-6-(trimethylsilyl)-, (3S)-. These compounds share similar structural features but differ in their stereochemistry, which can significantly impact their reactivity and biological activity .
5-Hexynenitrile, 3-hydroxy-6-(trimethylsilyl)-, (3R)-: This compound has the same molecular formula but a different stereochemistry, leading to distinct chemical and biological properties.
5-Hexynenitrile, 3-hydroxy-6-(trimethylsilyl)-, (3S)-: This compound is an enantiomer of the (3R)-isomer and may exhibit different interactions with chiral environments in biological systems.
Properties
CAS No. |
210906-84-6 |
|---|---|
Molecular Formula |
C9H15NOSi |
Molecular Weight |
181.31 g/mol |
IUPAC Name |
(3S)-3-hydroxy-6-trimethylsilylhex-5-ynenitrile |
InChI |
InChI=1S/C9H15NOSi/c1-12(2,3)8-4-5-9(11)6-7-10/h9,11H,5-6H2,1-3H3/t9-/m0/s1 |
InChI Key |
DGKRLEIDYPTBCO-VIFPVBQESA-N |
Isomeric SMILES |
C[Si](C)(C)C#CC[C@@H](CC#N)O |
Canonical SMILES |
C[Si](C)(C)C#CCC(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B14255558.png)
![(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one](/img/structure/B14255566.png)
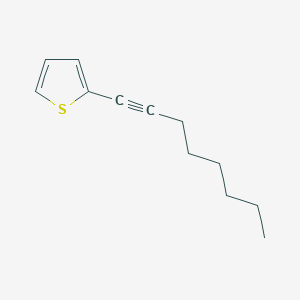
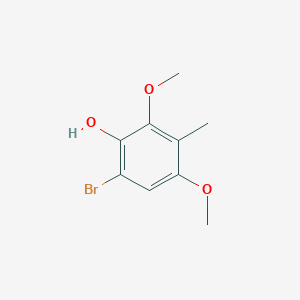
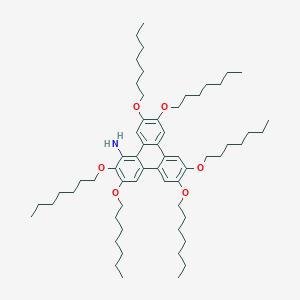
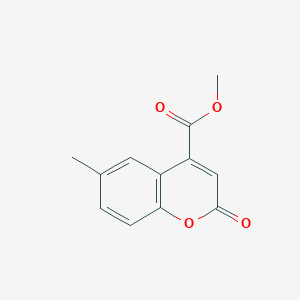
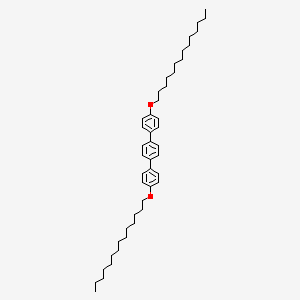
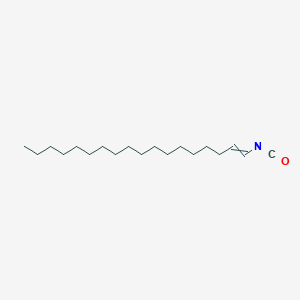
![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)

![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)
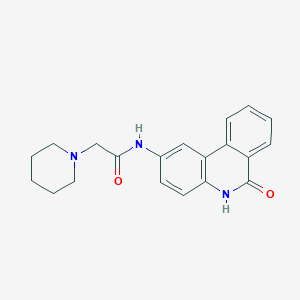
![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
